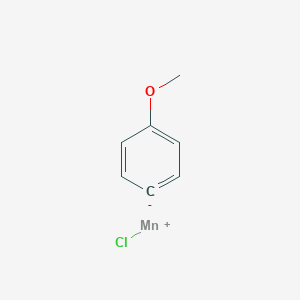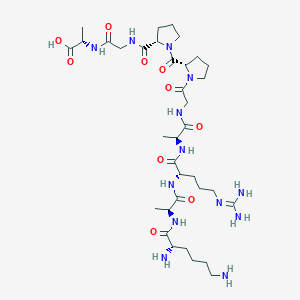![molecular formula C14H20BrNO B12579235 1-Benzyl-3-hydroxy-1-azabicyclo[2.2.2]octan-1-ium bromide CAS No. 203335-99-3](/img/structure/B12579235.png)
1-Benzyl-3-hydroxy-1-azabicyclo[2.2.2]octan-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-hydroxy-1-azabicyclo[222]octan-1-ium bromide is a quaternary ammonium compound with a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-hydroxy-1-azabicyclo[2.2.2]octan-1-ium bromide typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with benzyl bromide. The reaction is carried out in methanol at room temperature, resulting in the formation of the desired product along with a small amount of disubstituted DABCO as a byproduct .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The reaction mixture is typically stirred overnight, and the product is isolated by precipitation in diethyl ether, followed by filtration and drying under high vacuum .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-hydroxy-1-azabicyclo[2.2.2]octan-1-ium bromide undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions
Nucleophilic Substitution: This reaction involves the exchange of the bromide ion with other nucleophiles.
Oxidation: The compound can be oxidized using periodate to form corresponding carbonyl compounds.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with periodate converts oximes to carbonyl compounds and β-keto sulfoxides .
Scientific Research Applications
1-Benzyl-3-hydroxy-1-azabicyclo[2.2.2]octan-1-ium bromide has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-hydroxy-1-azabicyclo[2.2.2]octan-1-ium bromide involves its interaction with molecular targets through ionic and covalent bonding. The quaternary ammonium group allows it to interact with negatively charged sites on biological molecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane Periodate: This compound is similar in structure but has different chemical properties and applications.
1,4-Diazabicyclo[2.2.2]octane (DABCO): The parent compound used in the synthesis of 1-Benzyl-3-hydroxy-1-azabicyclo[2.2.2]octan-1-ium bromide.
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with different chemical properties and applications.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
203335-99-3 |
|---|---|
Molecular Formula |
C14H20BrNO |
Molecular Weight |
298.22 g/mol |
IUPAC Name |
1-benzyl-1-azoniabicyclo[2.2.2]octan-3-ol;bromide |
InChI |
InChI=1S/C14H20NO.BrH/c16-14-11-15(8-6-13(14)7-9-15)10-12-4-2-1-3-5-12;/h1-5,13-14,16H,6-11H2;1H/q+1;/p-1 |
InChI Key |
NQZUOOSTSXGBLS-UHFFFAOYSA-M |
Canonical SMILES |
C1C[N+]2(CCC1C(C2)O)CC3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrrolidine, 1-[[5-(2,5-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12579155.png)
![2-Methyl-6,7,8,9-tetrahydro-1H-cyclopenta[a]naphthalene](/img/structure/B12579158.png)
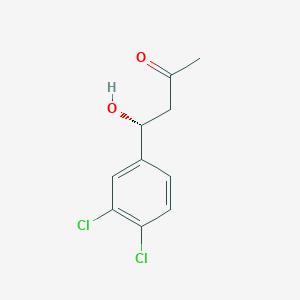
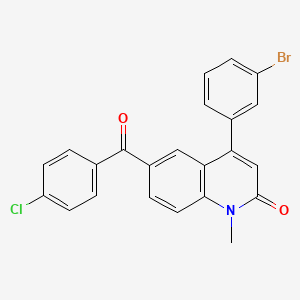

![4-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl acetate](/img/structure/B12579204.png)

methyl}phosphonate](/img/structure/B12579215.png)
![1,1',1''-(Benzene-1,3,5-triyl)tri(bicyclo[2.1.0]pentane)](/img/structure/B12579232.png)
![3,3-dimethyl-5-benzyl-2-Oxa-5-azaspiro[3.4]octan-1-one](/img/structure/B12579236.png)
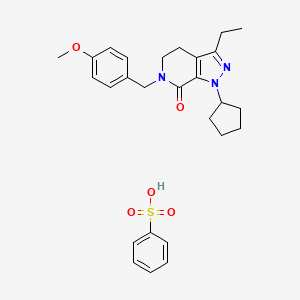
![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-3-methoxy-](/img/structure/B12579246.png)
